

5-Chloro-2,3-difluoroisonicotinaldehyde chemical structure

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Compound of Interest

Compound Name: 5-Chloro-2,3-difluoroisonicotinaldehyde
CAS No.: 1333319-52-0
Cat. No.: B1402973

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Technical Guide: 5-Chloro-2,3-difluoroisonicotinaldehyde

Chemical Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0) is a highly specialized pyridine derivative serving as a critical scaffold in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors.^[1] Characterized by a unique substitution pattern—two fluorine atoms at positions 2 and 3, a formyl group at position 4, and a chlorine atom at position 5—this molecule offers versatile reactivity profiles for orthogonal functionalization. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and utility in drug development.

Chemical Identity & Structural Analysis^{[1][2][3]}

Nomenclature and Identifiers

Property	Detail
IUPAC Name	5-Chloro-2,3-difluoropyridine-4-carbaldehyde
Common Name	5-Chloro-2,3-difluoroisonicotinaldehyde
CAS Number	1333319-52-0
Molecular Formula	
Molecular Weight	177.54 g/mol
SMILES	<chem>C1(=C(C(=NC(=C1Cl)C=O)F)F)</chem>

Structural Properties

The molecule features a highly electron-deficient pyridine ring due to the cumulative inductive effects (-I) of the nitrogen atom and three halogen substituents.^[1]

- **Electronic Environment:** The C2 and C3 positions are heavily deactivated, making C2 highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).^[1]
- **Steric Considerations:** The "isonicotinic" aldehyde at C4 is flanked by a fluorine at C3 and a chlorine at C5.^[1] This "ortho-disubstituted" aldehyde environment creates significant steric hindrance, influencing the kinetics of condensation reactions (e.g., reductive amination).^[1]

Synthesis Protocols

The synthesis of **5-Chloro-2,3-difluoroisonicotinaldehyde** is typically achieved via a Halogen Exchange (Halex) reaction followed by Directed Ortho-Lithiation (DoM).^[1] This route ensures high regioselectivity.^[1]

Step 1: Precursor Synthesis (Halex Reaction)

Target: 5-Chloro-2,3-difluoropyridine (CAS: 89402-43-7) Mechanism: Nucleophilic fluorination of 2,3,5-trichloropyridine.^[1]

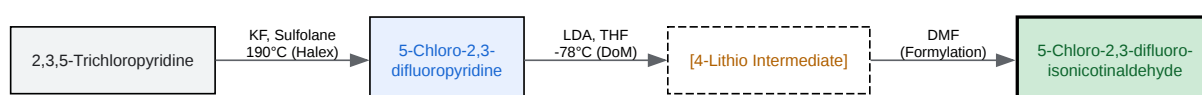
- Reagents: Potassium Fluoride (KF) or Cesium Fluoride (CsF), Sulfolane or DMSO (Solvent).
[1]
- Conditions: High temperature (180–200°C), inert atmosphere ().[1]
- Protocol:
 - Charge a reactor with 2,3,5-trichloropyridine and anhydrous spray-dried KF (molar excess 2.5 equiv).
 - Add dry sulfolane and a phase transfer catalyst (e.g., 18-crown-6 or).[1]
 - Heat to 190°C for 12–18 hours.
 - Purification: Distillation is required to separate the product (BP ~135°C) from partially fluorinated byproducts.[1]

Step 2: Lithiation and Formylation

Target: **5-Chloro-2,3-difluoroisonicotinaldehyde** Mechanism: Directed Ortho-Lithiation (DoM) at C4 followed by electrophilic trapping.[1]

- Reagents: Lithium Diisopropylamide (LDA), DMF or N-Formylmorpholine, THF (anhydrous).
[1]
- Conditions: Cryogenic (-78°C).[1]
- Protocol:
 - Deprotonation: To a solution of 5-chloro-2,3-difluoropyridine in THF at -78°C, add LDA (1.1 equiv) dropwise.
 - Note: The proton at C4 is the most acidic due to the combined inductive effect of flanking F (C3) and Cl (C5).[1]

- Equilibration: Stir for 30–60 minutes to ensure complete formation of the 4-lithio species.
- Quench: Add dry DMF (1.5 equiv) slowly, maintaining temperature below -70°C .
- Hydrolysis: Warm to 0°C and quench with dilute HCl or .
- Isolation: Extract with EtOAc, wash with brine, and recrystallize.



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Figure 1: Synthetic pathway from trichloropyridine to the target aldehyde via Halex and DoM.[1]

Reactivity Profile & Applications

Nucleophilic Aromatic Substitution ()

The molecule possesses two leaving groups (fluorines) activated by the pyridine nitrogen.[1]

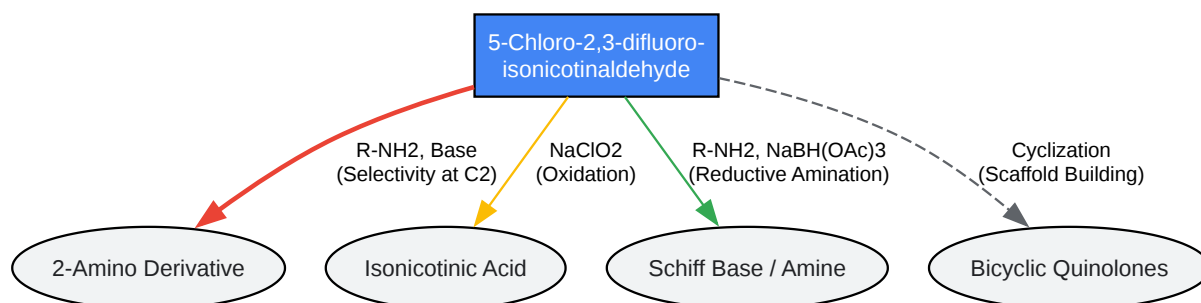
- Regioselectivity: The C2-Fluorine is significantly more reactive than the C3-Fluorine due to the direct activation by the adjacent ring nitrogen (formation of a Meisenheimer-like complex stabilized by N).[1]
- Application: Reaction with primary amines or alkoxides yields 2-amino-3-fluoro or 2-alkoxy-3-fluoro derivatives, which are common motifs in antibacterial agents.[1]

Aldehyde Condensation

The C4-aldehyde is a versatile handle for scaffold elongation.[1]

- Knoevenagel Condensation: Reacts with malononitrile or ethyl cyanoacetate to form vinyl nitriles.[1]

- Reductive Amination: Forms benzylic amines, crucial for linking the pyridine core to solubilizing tails in drug design.[1]
- Oxidation: Conversion to 5-chloro-2,3-difluoroisonicotinic acid provides a precursor for amide coupling.[1]



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Figure 2: Divergent reactivity map showing primary functionalization vectors.

Safety & Handling (MSDS Highlights)

- Hazards: Fluorinated pyridines are often skin irritants and lachrymators.[1] The aldehyde functionality increases reactivity toward biological nucleophiles.[1]
- Storage: Store under inert gas () at 2–8°C to prevent oxidation to the acid.
- Disposal: Incineration with a scrubber for HF and HCl gases.[1]

References

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